molecular formula C24H46O4 B1586042 Tetracosanedioic acid CAS No. 2450-31-9

Tetracosanedioic acid

Cat. No.: B1586042
CAS No.: 2450-31-9
M. Wt: 398.6 g/mol
InChI Key: QXGVRGZJILVMDF-UHFFFAOYSA-N
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Description

Contextualization within the Very Long-Chain Dicarboxylic Acid Family

Tetracosanedioic acid belongs to the family of very long-chain dicarboxylic acids (VLCDAs), which are fatty acids with an aliphatic tail of at least 22 carbon atoms. hmdb.cachemfont.ca Dicarboxylic acids, in general, are organic compounds containing two carboxyl groups. wikipedia.org The properties of dicarboxylic acids vary with the length of the carbon chain separating the two carboxyl groups. VLCDAs like this compound are distinguished from their shorter-chain counterparts by their increased hydrophobicity and unique physical properties.

These long-chain dicarboxylic acids are important building blocks for polymers such as polyesters and polyamides, contributing flexibility and durability to the resulting materials. alfa-chemistry.comnih.gov They are found in nature as components of plant polyesters like cutin and suberin. chemicalbook.com The biosynthesis of these acids in microorganisms often occurs via the ω-oxidation of fatty acids. alfa-chemistry.comfraunhofer.de

Table 1: Comparison of this compound with Other Dicarboxylic Acids A comparative look at the physical and chemical properties of this compound and related dicarboxylic acids.

Common NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Adipic acidHexanedioic acidC6H10O4146.14A key precursor in the production of nylon. wikipedia.org
Suberic acidOctanedioic acidC8H14O4174.19Used in the synthesis of polymers and as a plasticizer. wikipedia.org
Sebacic acidDecanedioic acidC10H18O4202.25Utilized in lubricants, cosmetics, and plastics.
Dodecanedioic acidDodecanedioic acidC12H22O4230.30The longest-chain diacid available from large-scale industrial chemical processes. osti.gov
This compound This compound C24H46O4 398.62 A very long-chain dicarboxylic acid with emerging applications in polymer science and biomedicine. nih.gov

Historical Perspectives and Foundational Discoveries in Fatty Acid Metabolism

The understanding of fatty acid metabolism, which is crucial for contextualizing the role of dicarboxylic acids, has evolved significantly over more than a century. Initially, in the early 1900s, dietary fats were primarily seen as a source of energy, interchangeable with carbohydrates. asbmb.org A paradigm shift occurred in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential nutrients, a discovery that laid the groundwork for modern lipid research. asbmb.orgnih.gov

Key milestones in understanding fatty acid metabolism include:

1904: Franz Knoop's identification of the β-oxidation pathway, which elucidated the primary mechanism of fatty acid breakdown. numberanalytics.com

1929: George and Mildred Burr's discovery of essential fatty acids, showing that fats are vital for physiological functions beyond just providing energy. asbmb.orgnih.gov

1937: Hans Krebs' discovery of the citric acid cycle, revealing the central role of acetyl-CoA (a product of fatty acid oxidation) in cellular energy production. numberanalytics.com

Mid-20th Century: The elucidation of ω-oxidation as an alternative pathway for fatty acid metabolism. nih.gov This process, which occurs in the endoplasmic reticulum of the liver and kidneys, is responsible for producing dicarboxylic acids from fatty acids. byjus.com It becomes particularly important when β-oxidation is impaired. byjus.comwikipedia.org

The ω-oxidation pathway involves three main steps: hydroxylation of the terminal methyl group, followed by two oxidation steps to form a dicarboxylic acid. byjus.comwikipedia.org These dicarboxylic acids can then undergo β-oxidation from both ends. nih.gov

Current Research Landscape and Emerging Academic Significance

Contemporary scientific research has increasingly focused on the unique biological activities and potential applications of this compound. It is studied for its role in lipid metabolism and its potential influence on metabolic disorders. For instance, altered levels of this compound have been observed in individuals with type 2 diabetes, suggesting its involvement in metabolic disturbances. nih.gov

In the field of oncology, recent studies have explored the antiproliferative properties of this compound. Research has indicated that it can induce cell death in certain cancer cell lines, such as breast cancer cells (MCF-7). nih.gov Molecular docking studies suggest that this compound may exert its effects by interacting with histone deacetylase (HDAC), an enzyme often overexpressed in cancer. nih.govresearchgate.net

The compound is also being investigated for its potential in creating high-performance polymers and as a component in drug delivery systems due to its biocompatibility. Furthermore, analytical methods like liquid chromatography-mass spectrometry (LC-MS) are being refined to accurately quantify this compound in biological samples, which is crucial for advancing research into its metabolic and pharmacological roles. japsonline.com

Table 2: Summary of Recent Research Findings on this compound An overview of key research areas and findings related to this compound.

Research AreaKey FindingsPotential Implications
Metabolic Studies Levels of this compound are altered in type 2 diabetes. nih.govMay serve as a biomarker or therapeutic target for metabolic disorders.
Anticancer Research Induces cell death in breast cancer cell lines (MCF-7). nih.gov It may act as an inhibitor of histone deacetylase (HDAC). nih.govresearchgate.netPotential as a novel therapeutic agent against certain cancers.
Material Science Serves as a building block for high-performance polymers due to its long carbon chain. alfa-chemistry.comDevelopment of new plastics, coatings, and adhesives with enhanced properties.
Analytical Chemistry Development of LC-MS/MS methods for quantification in biological samples. japsonline.comFacilitates more precise research into its metabolic and pharmacological functions.

Scope and Objectives for Advanced Inquiry into this compound

Future research on this compound is poised to delve deeper into its mechanisms of action and expand its applications. A primary objective is to fully elucidate its role in cellular and metabolic processes. This includes understanding how its incorporation into cell membranes affects membrane fluidity and signaling pathways. Further investigation into its interaction with enzymes like HDAC is needed to validate its potential as a therapeutic agent. nih.govresearchgate.net

In the realm of biotechnology, metabolic engineering of microorganisms presents a promising avenue for the sustainable and scalable production of this compound and other long-chain dicarboxylic acids. nih.govbohrium.com This approach could reduce the reliance on traditional chemical synthesis methods that often involve harsh conditions.

Advanced analytical techniques will be crucial for these future studies. The use of high-resolution mass spectrometry and sophisticated chromatographic methods will enable more sensitive and specific detection of this compound and its metabolites in complex biological matrices. japsonline.comcreative-proteomics.com This will support more detailed pharmacokinetic and metabolic profiling studies.

Properties

IUPAC Name

tetracosanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c25-23(26)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(27)28/h1-22H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGVRGZJILVMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369158
Record name Tetracosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-31-9
Record name Tetracosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tetracosanedioic Acid and Analogues

Chemical Synthesis Routes and Mechanistic Investigations

The chemical synthesis of tetracosanedioic acid is dominated by methods that can effectively introduce carboxyl groups at the termini of a long alkyl chain. These include direct oxidation of alkanes, transformation of functionalized intermediates, and complex multi-step constructions.

One of the most direct conceptual routes to this compound involves the terminal oxidation of the corresponding C24 alkane, tetracosane. This process relies on powerful oxidizing agents capable of breaking resilient C-H bonds to form carboxylic acids.

The selection of an oxidizing agent is critical as it dictates the reaction's feasibility and selectivity. Strong, aggressive reagents are necessary to convert the non-activated terminal methyl groups of a long-chain alkane into carboxyl groups.

Potassium Permanganate (B83412) (KMnO₄): As a potent oxidizing agent, KMnO₄ is capable of oxidizing a wide array of organic compounds. stackexchange.comlibretexts.org In the oxidation of alkanes, particularly those with tertiary hydrogens or those adjacent to an aromatic ring (benzylic position), KMnO₄ can be effective. masterorganicchemistry.comquora.com For linear alkanes, the reaction is challenging and typically requires harsh conditions. quora.com The mechanism is complex and thought to involve free-radical intermediates. masterorganicchemistry.com While effective, its strength can also be a drawback, leading to potential over-oxidation and cleavage of the carbon chain at unintended positions. libretexts.org

Nitric Acid (HNO₃): Nitric acid is a powerful oxidant used in industrial processes, such as the production of adipic acid from cyclohexane. nih.govmdpi.com The oxidation process often generates the NO₂ radical, a potent hydrogen abstracting agent that can initiate radical chain oxidations. youtube.com While effective, nitric acid is often not very selective, especially at the high temperatures required for alkane oxidation, which can lead to a mixture of products. youtube.com Its use also presents significant environmental concerns, notably the emission of nitrous oxide (N₂O), a potent greenhouse gas. nih.govspringernature.com

Table 1: Comparison of Oxidizing Agents for Long-Chain Alkane Oxidation

Oxidizing Agent Advantages Disadvantages
Potassium Permanganate (KMnO₄) Widely available and powerful oxidant. stackexchange.comlibretexts.org Harsh conditions required; risk of over-oxidation and non-selective cleavage; generation of manganese waste. libretexts.org

| Nitric Acid (HNO₃) | Effective for large-scale industrial oxidations. youtube.com | Low selectivity at high temperatures; produces hazardous byproducts and greenhouse gases (N₂O). nih.govyoutube.com |

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, reaction duration, and the molar ratio of reactants.

Temperature: The oxidation of inert C-H bonds in alkanes typically necessitates elevated temperatures to achieve a reasonable reaction rate. However, higher temperatures can also promote undesirable side reactions, such as C-C bond cleavage at internal positions of the alkane chain, reducing selectivity. youtube.com For permanganate oxidations, heating is often required to drive the reaction to completion. libretexts.org

Time: Prolonged reaction times are often necessary to ensure the complete oxidation of the terminal methyl groups to carboxylic acids. Insufficient reaction time may result in the formation of intermediate oxidation products, such as long-chain alcohols or aldehydes.

Stoichiometry: The molar ratio of the oxidant to the alkane substrate is a critical factor. A stoichiometric excess of the oxidizing agent is generally required to ensure that both ends of the alkane are fully oxidized to carboxylic acids. Careful control is needed, as an excessive amount of oxidant can increase the likelihood of over-oxidation and byproduct formation. researchgate.net

A significant challenge in the direct oxidation of long-chain alkanes is controlling selectivity and minimizing the formation of unwanted byproducts. The high energy input and powerful reagents required can lead to a complex mixture of products.

The primary challenges include:

Incomplete Oxidation: The reaction may stop at intermediate stages, yielding ω-hydroxy acids or ω-oxo acids.

Chain Cleavage: The strong oxidizing conditions can cause cleavage of the C-C bonds along the hydrocarbon backbone, resulting in a mixture of shorter-chain dicarboxylic acids. fraunhofer.deosti.gov For instance, in the synthesis of adipic acid, byproducts like glutaric and succinic acid are common. nih.gov

Isomer Formation: Oxidation may occur at secondary carbons, leading to keto-derivatives or other functionalized isomers.

Controlling these side reactions is difficult and often results in costly and complex purification processes to isolate the desired long-chain dicarboxylic acid. fraunhofer.de

An alternative and more controlled synthetic route involves the hydrolysis of a pre-formed tetracosanedioyl chloride. This two-step method offers higher purity and avoids the harsh, non-selective conditions of direct alkane oxidation.

The process involves:

Formation of Tetracosanedioyl Chloride: this compound or its precursor is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction converts the carboxylic acid groups into more reactive acid chloride groups.

Hydrolysis: The resulting tetracosanedioyl chloride is subsequently hydrolyzed. This is typically achieved by reacting it with water, often under basic conditions using a reagent like sodium hydroxide (B78521) (NaOH), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

This route's main advantage is that the purification of the final diacid is often simpler, as it avoids the complex mixture of byproducts associated with direct oxidation.

For laboratory-scale synthesis and the production of specific analogues, multi-step strategies provide precise control over molecular architecture. These methods build the long-chain diacid from smaller, functionalized precursors.

One prominent strategy involves chain elongation via nucleophilic substitution, as exemplified by syntheses analogous to the preparation of tetradecanedioic acid. chemicalbook.com This can involve:

Deprotonation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in a solvent like tetrahydrofuran (B95107) (THF) to generate a carbanion from a shorter-chain ester.

Nucleophilic Substitution: Reacting the generated carbanion with a long-chain dihaloalkane to form a new C-C bond and extend the chain.

Final Steps: Subsequent steps, such as catalytic hydrogenation using a catalyst like Raney nickel, may be employed to remove any unsaturation, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Formula
This compound C₂₄H₄₆O₄
Tetracosane C₂₄H₅₀
Potassium Permanganate KMnO₄
Nitric Acid HNO₃
Adipic acid C₆H₁₀O₄
Cyclohexane C₆H₁₂
Glutaric acid C₅H₈O₄
Succinic acid C₄H₆O₄
Nitrous oxide N₂O
Tetracosanedioyl chloride C₂₄H₄₄Cl₂O₂
Thionyl chloride SOCl₂
Sodium hydroxide NaOH
Hydrochloric acid HCl
Lithium diisopropylamide (LDA) C₆H₁₄LiN
Tetrahydrofuran (THF) C₄H₈O
Raney nickel Ni-Al

Multi-Step Organic Synthesis Strategies

Exploration of Lithiation and Nucleophilic Substitution Reactions

Lithiation followed by nucleophilic substitution represents a powerful strategy for the controlled synthesis of specifically substituted dicarboxylic acids. fiveable.me This method typically involves the deprotonation of an acidic C-H bond using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a highly reactive carbanion. fiveable.me This carbanion then acts as a nucleophile, attacking an electrophilic substrate.

In the context of this compound synthesis, this could involve the lithiation of a precursor molecule at a specific position, followed by a nucleophilic substitution reaction to introduce a desired functional group or to extend a carbon chain. For instance, the dianion of a shorter dicarboxylic acid could be generated and subsequently reacted with an appropriate electrophile. scholaris.ca The success of these reactions often hinges on careful control of reaction conditions, particularly low temperatures (e.g., -78°C) and the use of suitable solvents like tetrahydrofuran, to manage the high reactivity of the organolithium intermediates and prevent unwanted side reactions. fiveable.me

Key aspects of this methodology include:

Regioselectivity: The position of lithiation can be directed by existing functional groups within the starting material.

Nucleophilic Partner: The choice of the electrophile determines the nature of the substituent introduced.

Reaction Conditions: Strict control of temperature and solvent is essential to ensure the stability of the intermediates and the selectivity of the reaction.

Oxidative Cleavage of Unsaturated Fatty Acids for Dicarboxylic Acid Synthesis

The oxidative cleavage of double bonds in unsaturated fatty acids is a prominent and industrially relevant method for producing dicarboxylic acids. mdpi.comuu.nlrsc.org This approach utilizes readily available and often renewable feedstocks like oleic acid. uu.nlresearchgate.net The reaction breaks the carbon-carbon double bond, oxidizing the carbons to carboxylic acid functionalities.

Several oxidant systems can be employed for this transformation:

Ozonolysis: This is a well-established industrial method where ozone (O₃) cleaves the double bond. mdpi.com Subsequent workup conditions determine the final products; oxidative workup yields carboxylic acids, while reductive workup produces aldehydes. mdpi.com While effective, ozonolysis requires specialized equipment for ozone generation and handling due to its hazardous nature. uu.nl

Permanganate and Periodate (B1199274): Strong oxidizing agents like potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) can also effect oxidative cleavage. uu.nlnih.gov For instance, a one-pot method using hydrogen peroxide and sodium periodate with a nonheme iron complex as a catalyst has been developed for the cleavage of internal alkenes to aldehydes, which can then be further oxidized to dicarboxylic acids. nih.gov

Transition Metal Catalysis: Various transition metals, including ruthenium (Ru), osmium (Os), and tungsten (W), have been investigated as catalysts for oxidative cleavage, often in combination with more benign oxidants like hydrogen peroxide. rsc.orgresearchgate.net These catalytic systems are an area of active research, aiming to improve efficiency and reduce environmental impact compared to stoichiometric strong oxidants. mdpi.comrsc.org

The choice of unsaturated fatty acid precursor directly dictates the chain length of the resulting dicarboxylic acid. For example, the cleavage of erucic acid would be a potential route to brassylic acid (a C13 diacid) and another fragment, highlighting the versatility of this method for producing various dicarboxylic acids.

Chain Elongation of Shorter Diacids via Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method in organic chemistry for the formation of carboxylic acids, which can be adapted for the chain elongation of shorter dicarboxylic acids to produce longer ones like this compound. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This multi-step process allows for the controlled addition of two-carbon units or longer alkyl chains.

The general sequence of the malonic ester synthesis involves:

Deprotonation: Diethyl malonate (or a similar malonic ester) is deprotonated at the acidic α-carbon using a base, typically sodium ethoxide, to form a stable enolate. masterorganicchemistry.comorganicchemistrytutor.com

Alkylation: The resulting enolate acts as a nucleophile and reacts with an alkyl halide (R-X) in an SN2 reaction to form an alkylated malonic ester. organicchemistrytutor.com To synthesize a long-chain dicarboxylic acid, the alkyl halide would itself contain an ester group or a protected carboxylic acid.

Hydrolysis: The ester groups of the alkylated malonic ester are hydrolyzed to carboxylic acids, usually under acidic or basic conditions. organicchemistrytutor.com

Decarboxylation: Upon heating, the resulting malonic acid derivative readily loses a molecule of carbon dioxide to yield the final chain-extended carboxylic acid. masterorganicchemistry.com

For the synthesis of this compound, one could envision starting with a long-chain dihaloalkane and reacting it with two equivalents of the malonate enolate. Alternatively, a shorter diacid can be converted to a dihalide and then used to alkylate the malonate enolate, followed by further functional group manipulations. This method offers significant flexibility in building the carbon backbone of the target dicarboxylic acid.

Process Optimization for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of fine chemicals like this compound is critical to ensure high yields and purity, which are essential for its applications. azom.comgenosynth.com This involves a systematic approach to refining reaction conditions and purification methods. aragen.com

Catalyst Selection and Reaction Kinetics

The choice of catalyst is paramount in many synthetic routes for dicarboxylic acids, directly influencing reaction rates and selectivity. nih.govacs.org For instance, in oxidative cleavage reactions, tungsten-based catalysts are often preferred, though systems involving iron, ruthenium, and palladium are also explored. rsc.orgresearchgate.net In amide synthesis from dicarboxylic acids, heterogeneous Lewis acid catalysts like Nb₂O₅ have shown high activity and reusability. nih.govacs.org

Understanding the reaction kinetics is crucial for optimization. rsc.org Kinetic studies, often employing models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, help to elucidate the reaction pathway and identify rate-determining steps. rsc.org This knowledge allows for the rational adjustment of parameters such as temperature, pressure, and reactant concentrations to maximize the formation of the desired product while minimizing reaction time and energy consumption. aragen.com For example, kinetic data might reveal competitive adsorption of products on the catalyst surface, suggesting strategies to mitigate product inhibition. rsc.org

Table 1: Factors Influencing Catalyst Selection and Reaction Kinetics

Parameter Influence on Synthesis Example
Catalyst Type Determines reaction pathway and selectivity. Use of Nb₂O₅ for diamide (B1670390) synthesis from dicarboxylic acids. nih.govacs.org
Catalyst Loading Affects reaction rate and cost-effectiveness. Optimizing catalyst amount to achieve desired conversion without unnecessary excess. researchgate.net
Temperature Influences reaction rate and can affect catalyst stability and side reactions. Increasing temperature may accelerate the main reaction but also promote decomposition.

| Reactant Concentration | Impacts reaction order and rate. | Kinetic models can determine the optimal concentration ratio of reactants. rsc.org |

Influence of Solvent Polarity on Reaction Efficiency

The solvent is not merely a medium for the reaction but plays an active role in influencing reaction efficiency, selectivity, and even the reaction mechanism. mdpi.comfrontiersin.org The polarity of the solvent is a key parameter.

Solubility: The solvent must effectively dissolve reactants and intermediates to facilitate the reaction in the homogeneous phase.

Stabilization of Intermediates: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. For example, in SN2 reactions, polar aprotic solvents are often preferred.

Reaction Mechanism: Solvent polarity can dictate the reaction pathway. In the reactive extraction of carboxylic acids, the polarity of the organic phase can control the structure of the extracted complex. researchgate.net

Product Distribution: In the aerobic oxidation of aldehydes, aprotic solvents generally lead to higher conversions, while protic solvents, though slowing the reaction, can increase the selectivity towards the desired carboxylic acid by forming hydrogen bonds that influence the reaction pathway. frontiersin.org

The choice of solvent is therefore a critical optimization parameter, often requiring screening of various solvents with different polarities to find the optimal balance for a specific transformation. frontiersin.org

Table 2: Effect of Solvent Polarity on Reaction Outcomes

Solvent Type Polarity General Effect on Dicarboxylic Acid Synthesis
Aprotic (e.g., Hexane) Low Can be effective for non-polar reactants; may result in lower selectivity in some oxidations. frontiersin.org
Polar Aprotic (e.g., Acetonitrile) Medium-High Good for dissolving a range of reactants; often used in nucleophilic substitutions. iaea.org

| Polar Protic (e.g., Alcohols) | High | Can stabilize charged species and participate in hydrogen bonding, influencing selectivity but sometimes reducing reaction rates. frontiersin.org |

Strategies for Preventing Side Reactions and Enhancing Product Fidelity

Minimizing side reactions is crucial for maximizing the yield of the desired product and simplifying purification, thereby enhancing product fidelity. azom.comresearchgate.net Several strategies can be employed:

Use of Protecting Groups: In molecules with multiple functional groups, one group may need to be temporarily "protected" to prevent it from reacting under certain conditions. libretexts.org For example, a hydroxyl group might be protected as a silyl (B83357) ether while a reaction is carried out elsewhere in the molecule. libretexts.org The protecting group is then removed in a subsequent step.

Control of Reaction Conditions: Precise control over temperature, addition rates of reagents, and reaction time can significantly suppress side reactions. researchgate.net For example, in Grignard reactions, slow addition of the reagent at low temperatures can minimize enolization and other side reactions. researchgate.net

Catalyst and Reagent Choice: Selecting highly selective catalysts and reagents is fundamental. For instance, using milder or more selective oxidizing agents can prevent over-oxidation of the desired product. nih.gov Similarly, using specific coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation from carboxylic acids while avoiding the acid-base reaction that would otherwise dominate. libretexts.org

In Situ Monitoring: Techniques like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction. This allows for the reaction to be stopped at the optimal point, preventing the formation of degradation products from prolonged reaction times.

By carefully considering these factors, chemists can design synthetic routes and optimize processes to produce this compound and its analogues with high yield and purity, meeting the stringent requirements for advanced applications.

Biotechnological and Biosynthetic Pathways

The production of this compound and other long-chain dicarboxylic acids (DCAs) is increasingly turning towards biotechnological and biosynthetic routes as sustainable alternatives to traditional chemical synthesis. nih.govfraunhofer.de These biological methods often leverage the metabolic capabilities of microorganisms, which can be enhanced through metabolic engineering. bohrium.comnih.gov

Metabolic Engineering Approaches for Bioproduction

Metabolic engineering offers a powerful tool for enhancing the production of dicarboxylic acids in various microorganisms. nih.gov The core of this approach involves the targeted modification of an organism's metabolic pathways to channel the flow of carbon towards the desired product. bohrium.commdpi.com For long-chain DCAs, this often involves engineering oleaginous yeasts, such as Candida tropicalis and Yarrowia lipolytica, which naturally produce these molecules. nih.govalfa-chemistry.comfraunhofer.de

Key strategies in the metabolic engineering of microorganisms for DCA production include:

Enhancement of ω-Oxidation Pathway: The biosynthesis of DCAs from fatty acids proceeds via the ω-oxidation pathway. A crucial step is the overexpression of genes encoding key enzymes in this pathway, such as cytochrome P450 monooxygenases (CYPs) and NADPH-cytochrome P450 reductases. alfa-chemistry.comfraunhofer.de

Blocking Competing Pathways: To maximize the carbon flux towards DCA production, competing metabolic pathways, particularly β-oxidation, are often downregulated or completely blocked. fraunhofer.denih.gov β-oxidation is the primary pathway for fatty acid degradation, and its inhibition prevents the breakdown of the DCA precursors and products. alfa-chemistry.comfraunhofer.de

Cofactor and Precursor Supply: Ensuring an adequate supply of necessary cofactors like NADPH and precursor molecules such as acetyl-CoA is critical for high-yield production. plos.org This can be achieved by modifying central carbon metabolism. plos.org

For instance, engineered strains of Candida tropicalis with amplified copies of cytochrome P450 genes and blocked β-oxidation have demonstrated significant production of various long-chain DCAs, reaching titers of up to 100 g/L for C18 DCA from oleic acid. nih.gov While specific data for this compound is less common, the principles and strategies are broadly applicable to very-long-chain dicarboxylic acids.

Table 1: Examples of Dicarboxylic Acid Production via Engineered Microorganisms

Microorganism Substrate Produced DCA (Chain Length) Titer (g/L) Reference
Candida tropicalis Fatty acids/Alkanes C12 140 nih.gov
Candida tropicalis Fatty acids/Alkanes C14 210 nih.gov
Candida tropicalis Oleic acid (C18) C18 100 nih.gov
Candida viswanathii Dodecane (C12) C12 140 alfa-chemistry.com
Candida viswanathii Methyl tetradecanoate (B1227901) (C14) C14 210 alfa-chemistry.com
Yarrowia lipolytica Sunflower oil Mixed 23 alfa-chemistry.com
Escherichia coli C14-fatty acid C14 0.41 alfa-chemistry.com

Endogenous Biosynthesis in Eukaryotic and Prokaryotic Systems

Endogenous biosynthesis of dicarboxylic acids, including very-long-chain varieties, occurs in a range of organisms from bacteria to mammals, typically as a minor metabolic pathway. microbenotes.com The primary mechanism is the ω-oxidation of fatty acids, which takes place in the endoplasmic reticulum. alfa-chemistry.commicrobenotes.com This pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid group. microbenotes.com

The key enzymes involved in the ω-oxidation pathway are:

Cytochrome P450 monooxygenase (CYP): This enzyme, belonging to the CYP4 family in mammals, catalyzes the initial hydroxylation of the ω-carbon of the fatty acid to form an ω-hydroxy fatty acid. nih.govnvkc.nl

Alcohol dehydrogenase (ADH) and Aldehyde dehydrogenase (ALDH): The ω-hydroxy fatty acid is subsequently oxidized to an aldehyde and then to a dicarboxylic acid by these dehydrogenases. nih.gov

In humans, very-long-chain fatty acids (VLCFAs) are substrates for the ω-oxidation system, leading to the formation of very-long-chain dicarboxylic acids (VLCDAs). nih.govnih.gov Specifically, CYP4F2 and CYP4F3B have been identified as the primary enzymes responsible for the ω-hydroxylation of VLCFAs. nih.govnvkc.nl While fatty acid synthesis is a fundamental process in both prokaryotes and eukaryotes, the specific pathways and their regulation can differ significantly. nih.govazolifesciences.com In prokaryotes, terpenoid biosynthesis, which shares precursors with fatty acid synthesis, is crucial for various cellular functions. nih.gov

In plants, dicarboxylic acids are important components of the cutin and suberin polyesters, which form the protective outer layers of the plant. aocs.org While C16 and C18 fatty acid derivatives are the most common cutin monomers, very-long-chain dicarboxylic acids, including those with 22 and 24 carbons, are also found, particularly in the suberin of roots and seed coats. nih.govnih.gov

The biosynthesis of these very-long-chain dicarboxylic acids is integrated into the broader pathway of cutin and suberin monomer synthesis. nih.gov This process begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum to produce VLCFAs. nih.gov These VLCFAs are then hydroxylated at the ω-position by specific cytochrome P450 enzymes. nih.gov For example, in Arabidopsis thaliana, the enzyme CYP86B1 has been shown to be a very-long-chain fatty acid ω-hydroxylase involved in the synthesis of C22 and C24 hydroxy acids and the corresponding α,ω-dicarboxylic acids found in root and seed suberin. nih.gov A reduction in the expression of CYP86B1 leads to a significant decrease in these very-long-chain components in the suberin polyester (B1180765). nih.gov Although typically minor components in many plants, dicarboxylic acids can be major monomers in the cuticles of species like Arabidopsis and Brassica napus. aocs.orgfrontiersin.org

The biosynthesis of this compound is biochemically linked to the metabolism of other very-long-chain fatty acids (VLCFAs), including very-long-chain polyunsaturated fatty acids (VLCPUFAs). While this compound is a saturated dicarboxylic acid, its precursor, tetracosanoic acid (C24:0), is a VLCFA. The metabolic pathways for the synthesis and modification of VLCFAs are interconnected.

Tetracosahexaenoic acid (C24:6n-3) is a key intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3) in mammals, a process known as the Sprecher pathway. nih.govresearchgate.net This pathway involves the elongation of shorter-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA, 20:5n-3), to C24 PUFAs, followed by desaturation and subsequent chain shortening through β-oxidation. plos.orgnih.govfrontiersin.org The enzymes responsible for the elongation of fatty acids, known as elongases (Elovl), can act on a variety of substrates, including both saturated and polyunsaturated fatty acids. plos.orgaocs.org Therefore, the pool of C24 fatty acids within a cell, from which this compound can be formed via ω-oxidation, is influenced by the activities of these elongase enzymes.

The link is primarily through the shared pool of VLCFA precursors and the enzymes that act upon them. The ω-oxidation pathway can potentially act on any available VLCFA, including saturated ones like tetracosanoic acid, to produce the corresponding dicarboxylic acid. nih.gov The regulation of the expression and activity of the enzymes involved in both elongation and ω-oxidation will ultimately determine the relative amounts of different VLCFA-derived products, including this compound and VLCPUFAs.

Elucidation of Biological Functions and Metabolic Pathways of Tetracosanedioic Acid

Fundamental Roles in Cellular Lipid Metabolism and Homeostasis

Effects on Fatty Acid Oxidation and Elongation Pathways

The metabolism of tetracosanedioic acid is distinct from that of shorter fatty acids, primarily due to its chain length. While most fatty acids are broken down in the mitochondria, very long-chain fatty acids (those with more than 22 carbons) and dicarboxylic acids are initially metabolized in different cellular compartments. nih.govnih.gov

Fatty Acid Oxidation: this compound is primarily catabolized through peroxisomal β-oxidation. nih.govnih.govscispace.com This pathway is specialized for substrates that are poorly handled by mitochondria, including VLCDAs. nih.govnih.govnih.gov The process involves the sequential shortening of the fatty acid chain from both ends, releasing two-carbon acetyl-CoA units in each cycle. nih.govyoutube.com The resulting chain-shortened dicarboxylic acids can then be further oxidized in the mitochondria. nih.gov

The generation of dicarboxylic acids like this compound can occur via ω-oxidation, a metabolic pathway that oxidizes the terminal methyl group (the ω-carbon) of a monocarboxylic fatty acid to a carboxyl group. nih.govfraunhofer.de This pathway serves as an alternative route for fatty acid metabolism, particularly when mitochondrial β-oxidation is impaired or overwhelmed. researchgate.net

Fatty Acid Elongation: Fatty acid elongation is the process of extending the carbon chain of a fatty acid, typically by two-carbon units. This process is not directly applicable to this compound itself but is fundamental to the synthesis of its precursor, the 24-carbon monocarboxylic fatty acid.

Integration into Cellular Membranes and Impact on Membrane Fluidity and Function

The incorporation of fatty acids into cellular membranes is critical for maintaining their structural integrity and fluidity. nih.gov The biophysical properties of this compound, specifically its long, saturated hydrocarbon chain, suggest it can influence membrane characteristics.

As a saturated fatty acid, its straight aliphatic chain allows for tight packing with other lipid molecules. This dense packing tends to decrease membrane fluidity, making the membrane more rigid. frontiersin.org Furthermore, studies on shorter-chain dicarboxylic acids suggest they can integrate into the phospholipid bilayer. researchgate.net The two hydrophilic carboxyl groups of this compound would likely orient towards the aqueous environment at the membrane surface, while the long hydrophobic hydrocarbon chain would embed within the membrane's core. researchgate.net This unique structure could potentially allow it to span a lipid bilayer or form a U-shaped conformation within a single leaflet, thereby influencing membrane stability and the function of embedded proteins. researchgate.net

Table 2: Influence of Fatty Acid Structure on Membrane Fluidity
Fatty Acid TypeStructural FeatureImpact on Membrane Fluidity
Saturated (e.g., this compound)Straight aliphatic chainsDecrease (promotes rigidity)
UnsaturatedKinked chains due to double bondsIncrease (prevents tight packing)

Modulation of Intracellular Signaling Cascades through Lipid-Protein Interactions

While specific signaling pathways directly modulated by this compound are not extensively documented, carboxylic acids are recognized as potential signaling molecules that can reflect the cell's metabolic state and regulate gene expression. nih.gov Fatty acid metabolites, such as eicosanoids derived from arachidonic acid, are well-known signaling molecules that regulate processes like inflammation and vascular tone. wikipedia.org It is plausible that VLCDAs or their metabolites could also participate in cellular signaling, although the mechanisms remain to be fully elucidated. The regulation of membrane fluidity by lipids can also indirectly affect signaling by altering the conformation and activity of membrane-bound receptors and enzymes. nih.gov

Involvement in Cellular Antioxidant Defense Mechanisms

The role of this compound in cellular antioxidant defense mechanisms is not well-established in scientific literature. While antioxidants are crucial for preventing the oxidative degradation of lipids, particularly polyunsaturated fatty acids, there is currently limited evidence to suggest that this compound itself functions as a direct antioxidant or participates in enzymatic antioxidant pathways.

Molecular Interactions with Biological Macromolecules

Hydrogen Bonding and Electrostatic Interactions with Proteins

The chemical structure of this compound, with its two terminal carboxyl groups, allows it to engage in significant molecular interactions with proteins. wikipedia.orgncert.nic.in These non-covalent interactions are fundamental to protein structure and function. nih.govcallutheran.edu

Electrostatic Interactions: At physiological pH, the carboxyl groups are typically deprotonated, yielding carboxylate anions (-COO⁻). These negative charges can form strong, attractive electrostatic interactions (salt bridges) with positively charged amino acid residues on a protein's surface, such as lysine (B10760008) or arginine. nih.govcallutheran.edu

Hydrogen Bonding: The oxygen atoms of the carboxyl groups are effective hydrogen bond acceptors, while the hydroxyl hydrogen (in the protonated state) can act as a hydrogen bond donor. nih.govyoutube.com This allows this compound to form a network of hydrogen bonds with polar residues in a protein's binding pocket, contributing to the specificity and stability of the lipid-protein complex. youtube.com

These interactions are crucial for the transport of fatty acids within the cell and for their ability to bind to and modulate the activity of enzymes and receptor proteins.

Regulation of Enzyme Activity and Specific Binding Affinities

Occurrence and Physiological Relevance in Diverse Biological Systems

Human Metabolome Studies and Physiological Concentrations

This compound is a recognized component of the human metabolome, as cataloged in the Human Metabolome Database (HMDB). hmdb.ca It is classified as a very long-chain fatty acid, specifically a dicarboxylic acid, which contains an aliphatic tail of at least 22 carbon atoms. While its presence in the human body is confirmed, comprehensive data on its physiological concentrations in various tissues and biofluids (such as plasma, urine, or adipose tissue) are not extensively detailed in current literature. nih.gov Its detection suggests a role in fatty acid metabolism, though the precise pathways and significance are subjects for further investigation. The HMDB notes that this compound has been found in potatoes, suggesting that diet can be a potential source of this compound.

Metabolite in Plant Species (e.g., Cinnamomum tamala Leaves, Rice Varieties)

Despite extensive analysis of the chemical constituents of Cinnamomum tamala (Indian bay leaf), the presence of this compound has not been reported. Studies focusing on the essential oils and extracts of its leaves have identified numerous other compounds, primarily phenylpropanoids and monoterpenes like cinnamaldehyde, eugenol, and linalool. researchgate.netnih.govnih.govresearchgate.netijcmas.com

Similarly, metabolomic studies of various rice varieties (Oryza sativa) have identified hundreds of compounds, including a wide range of fatty acids, phenolic acids, flavonoids, and lipids. researchgate.netresearchgate.netmdpi.comsciencepg.comnih.gov However, this compound is not listed among the identified metabolites in these comprehensive analyses.

Presence and Function in Animal Systems (e.g., Rat Brain, Daphnia tenebrosa, Ants)

Research on the metabolism of fatty acids in the rat brain has focused on very long-chain monocarboxylic acids like tetracosanoic acid (lignoceric acid), particularly in the context of phospholipid and sphingolipid biosynthesis. nih.govnih.govfrontiersin.org There is no specific mention of this compound being a metabolite in the rat brain in the available scientific literature.

Regarding Daphnia tenebrosa , a species of small planktonic crustaceans, detailed chemical composition studies that would identify specific fatty acids like this compound are not widely available. ca.govebsco.comwikipedia.org Research on Daphnia typically focuses on their ecological role, life cycle, and response to environmental stressors. southernbiological.com

The chemical defense mechanisms of ants are well-documented and are primarily based on other compounds. Many ant species, particularly those in the Formicinae subfamily, famously utilize formic acid as a key component of their venom for defense and disinfection. nih.gov Other ant venoms are complex mixtures containing alkaloids (like solenopsins in fire ants), peptides, and proteins. researchgate.netscispace.com Oleic acid has been identified as a chemical signal released by dead ants. reddit.comreddit.com There is no evidence in the current body of research to suggest that this compound plays a role in the chemical ecology or defensive chemistry of ants.

Analysis of Exogenous Sources Contributing to Biological Profiles (e.g., Cow Urine Metabolites)

Metabolomic profiling of cow urine has been undertaken to identify biomarkers for various physiological states, such as metabolic disorders or feed efficiency. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net These studies have successfully identified a multitude of metabolites, including organic acids, amino acids, acylcarnitines, and bile acids. However, across these detailed analyses of the bovine urinary metabolome, this compound has not been identified as a constituent.

Investigating Therapeutic Potential and Pathophysiological Roles of Tetracosanedioic Acid

Contributions to Metabolic Disorder Research

Research into tetracosanedioic acid has provided valuable insights into the complex mechanisms underlying metabolic disorders. Studies have indicated its potential to influence lipid profiles, which are often dysregulated in conditions like obesity and type 2 diabetes mellitus (T2DM).

Obesity and Type 2 Diabetes Mellitus (T2DM)

The prevalence of obesity and T2DM is a major global health concern. frontiersin.org Research into the role of specific fatty acids, such as this compound, is crucial for understanding the pathogenesis of these conditions and identifying new therapeutic avenues.

This compound has been investigated for its capacity to modulate lipid metabolism, which is a key factor in maintaining systemic metabolic health. Dysregulation of lipid profiles is a hallmark of obesity and T2DM. researchgate.net The ability of certain fatty acids to influence lipid homeostasis has been a focus of research. For instance, the modified fatty acid tetradecylthioacetic acid (TTA) has been shown to regulate lipid homeostasis and prevent diet-induced adiposity. nih.gov While not this compound itself, these studies on similar molecules highlight the potential for fatty acids to impact lipid profiles. The modulation of lipid metabolism can impact various cellular processes and is a critical area of investigation for metabolic diseases. nih.govnih.gov

Insulin (B600854) resistance is a primary characteristic of T2DM, where peripheral tissues fail to respond effectively to insulin. nih.gov Research suggests that certain fatty acids and their derivatives may enhance insulin sensitivity. clinicaltrials.gov For example, studies on tetradecylthioacetic acid (TTA) have shown an insulin-sensitizing effect in animal models of obesity-related insulin resistance. nih.govclinicaltrials.gov This is achieved by improving the insulin-mediated uptake of glucose in peripheral tissues. clinicaltrials.gov While direct studies on this compound's effect on insulin sensitivity are not extensively detailed in the provided results, the actions of similar fatty acid analogs suggest a potential avenue for investigation. Interventions that increase short-chain fatty acids have been associated with lower fasting insulin concentrations, indicating a beneficial effect on insulin sensitivity. nih.gov

Adipogenesis, the process of forming new fat cells, and the mechanisms of fat storage are central to the development of obesity. nih.gov The regulation of adipogenesis is a complex process involving various transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). mdpi.come-enm.org Long-chain fatty acids can influence adipose tissue biology through various signaling pathways that regulate adipocyte differentiation and lipid accumulation. jomes.org While the direct influence of this compound on adipogenesis is not explicitly detailed, the known roles of other fatty acids in activating or inhibiting these pathways suggest that as a very long-chain dicarboxylic acid, it could potentially play a role in these mechanisms. The activation of AMP-activated protein kinase (AMPK) is known to have anti-adipogenic effects by suppressing PPARγ. nih.gov

Metabolomic studies have become instrumental in identifying biomarkers and understanding the pathophysiology of T2DM. frontiersin.org These studies often reveal significant differences in the metabolic profiles of individuals with and without diabetes. Research has shown that serum levels of this compound can differ significantly between diabetic and non-diabetic individuals, suggesting its involvement in the metabolic disturbances associated with the disease. Elevated levels of this compound have been linked to altered lipid metabolism pathways in T2DM patients.

Metabolomic profiling of individuals with obesity and T2DM has revealed alterations in fatty acid and amino acid metabolism. nih.govnih.gov For instance, one study found that while long-chain acylcarnitines were similar across normal weight, obese, and diabetic adolescents, some medium- to short-chain acylcarnitines were lower in the diabetic group. nih.gov Another study focusing on adipose tissue metabolomics in T2DM identified significant elevations in TCA cycle intermediates and branched-chain amino acids in diabetic subjects. mdpi.com These comprehensive analyses help to build a picture of the metabolic dysregulation in diabetes, where specific molecules like this compound can be identified as being differentially regulated.

Table 1: Comparative Metabolomic Data

Metabolite/MarkerObservation in Diabetic vs. Non-Diabetic CohortsReference
This compoundLevels differ significantly between diabetic and non-diabetic individuals, with elevated levels associated with altered lipid metabolism in T2DM.
Long-chain Acylcarnitines (C18:2-CN to C14:0-CN)Similar among normal weight, obese, and type 2 diabetic adolescents. nih.gov
Medium- to Short-chain Acylcarnitines (C2, C6, C10)Significantly lower in type 2 diabetes compared to obese and normal weight adolescents. nih.gov
Amino AcidsConcentrations were lower in type 2 diabetes compared with normal weight adolescents. nih.gov
TCA Cycle IntermediatesSignificantly elevated in subcutaneous adipose tissue of T2D subjects. mdpi.com
Branched-Chain Amino Acids (BCAAs)Significantly elevated in subcutaneous adipose tissue of T2D subjects. mdpi.com

In silico analysis, including molecular docking studies, is a powerful tool for predicting the therapeutic potential of compounds by examining their interactions with key protein targets involved in disease. nih.govnih.gov In the context of diabetes, key enzyme targets include α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and dipeptidyl peptidase-4 (DPP-4), which regulates incretin (B1656795) hormones. oup.comnih.govhopkinsdiabetesinfo.org

A study performing in silico analysis of phytochemicals from Garcinia atroviridis fruits investigated their binding affinities to α-amylase, α-glucosidase, and DPP-4. oup.com In this analysis, this compound was one of the compounds evaluated, and its binding energies were calculated for these enzymes. oup.com Such computational approaches help to screen and identify potential lead compounds for further in vitro and in vivo testing. researchgate.netunair.ac.id

Table 2: In Silico Docking Scores of this compound Against Diabetic Enzyme Targets

Enzyme TargetBinding Affinity (kcal/mol)Reference
α-amylase-5.3 oup.com
α-glucosidase-5.2 oup.com
DPP-4-5.2 oup.com

Alzheimer's Disease: Identification of Altered Metabolic Pathways

The pathogenesis of Alzheimer's disease (AD) involves profound biochemical alterations across multiple pathways, including those related to lipid metabolism. nih.govnih.gov Research has demonstrated that disruptions in processes like cholesterol metabolism, fatty acid oxidation, and lipid transport are closely linked to AD progression. nih.govplos.org Studies utilizing metabolomics have identified changes in various metabolic networks in the plasma and cerebrospinal fluid (CSF) of individuals with AD and mild cognitive impairment (MCI). nih.govplos.org These analyses have highlighted disturbances in tryptophan, methionine, and purine (B94841) pathways, among others. nih.govmdpi.com While fatty acid profiles are known to be altered in the brain and blood of AD patients, current research has not specifically detailed the role of this compound within these altered metabolic pathways. nih.gov

Anti-proliferative and Anticancer Research

Recent investigations have highlighted the potential of this compound as an agent with anti-proliferative properties against cancer cells. nih.gov This long-chain dicarboxylic acid has been identified as a component in mixtures that demonstrate cytotoxic effects on specific cancer cell lines, prompting further exploration into its mechanisms of action. nih.govmdpi.com

In vitro studies have demonstrated that this compound is implicated in the induction of cell death in breast cancer cell lines. nih.gov When a free fatty acid (FFA) mixture derived from a cow urine DMSO fraction (CUDF) was applied to MCF-7 and ZR-75-1 breast cancer cells, it caused a significant reduction in cell viability. nih.govresearchgate.net Subsequent intracellular metabolite profiling of the treated MCF-7 cells revealed the presence of this compound, among other fatty acids. nih.govmdpi.comresearchgate.netresearchgate.net This suggests its direct involvement in the observed anti-proliferative and pro-cell death effects on these cancer cells. nih.govmdpi.com

Cell LineCancer TypeObserved EffectKey Finding
MCF-7Breast CancerReduced cell viability, induction of cell death. nih.govresearchgate.netThis compound was identified intracellularly in treated cells. nih.govmdpi.comresearchgate.net
ZR-75-1Breast CancerReduced cell viability, induction of cell death. nih.govmdpi.comresearchgate.netEffects were observed from a fatty acid mixture containing this compound. nih.govresearchgate.net

A primary molecular mechanism underlying the anticancer potential of this compound is its interaction with histone deacetylase (HDAC). nih.govnih.gov HDACs are enzymes that are often overexpressed in cancer cells and play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, silencing the expression of genes, including tumor suppressors. nih.govwikipedia.org

Research indicates that this compound has a specific affinity for the inhibitory site of HDAC. nih.govresearchgate.netresearchgate.net This interaction is comparable to that of known HDAC inhibitors like trichostatin A. nih.govresearchgate.netresearchgate.net By binding to and inhibiting HDAC, this compound can lead to the hyperacetylation of histones, which results in a more open chromatin structure that can reactivate the expression of tumor-suppressing genes and induce cell death. wikipedia.orgscilit.com

This compound has also been implicated in the cellular response to conventional chemotherapy. In a study involving the treatment of MCF-7 breast cancer cells with the chemotherapeutic agent doxorubicin, intracellular metabolite profiling identified the presence of this compound. This finding suggests that the compound may be involved in the metabolic pathways that are activated or altered within cancer cells as they respond to chemotherapeutic drugs.

Computational methods have been instrumental in elucidating the interaction between this compound and its molecular targets. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations have been employed to investigate its binding affinity for histone deacetylase (HDAC). nih.govmdpi.comresearchgate.net These in silico studies predicted that this compound binds strongly and stably to the inhibitory site of the HDAC homolog complex. researchgate.netresearchgate.net The simulations showed that its binding is comparable to that of trichostatin A, a well-established HDAC inhibitor. researchgate.net These computational findings support the experimental observations and reinforce the hypothesis that HDAC inhibition is a key mechanism of this compound's anticancer activity. nih.govdntb.gov.ua

Computational MethodTarget ProteinKey FindingReference Compound
Molecular DockingHistone Deacetylase (HDAC)Predicted specific affinity of this compound to the inhibitory site of HDAC. nih.govmdpi.comTrichostatin A nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsHDAC homolog complexPredicted stable and specific binding at the inhibitory site. researchgate.netTrichostatin A researchgate.net

Elucidation of Molecular Mechanisms in Oncological Contexts

Antimicrobial and Anti-inflammatory Properties

This compound, a very-long-chain dicarboxylic acid (VLCDCA), has been a subject of investigation for its potential biological activities, including its role in modulating inflammation and its potential as an antimicrobial agent. As a dicarboxylic acid, its structure, featuring a long hydrocarbon chain with a carboxylic acid group at each end, allows it to interact with biological membranes and proteins, potentially influencing various cellular pathways.

Anti-inflammatory Activities

Research has identified the class of very-long-chain dicarboxylic acids (VLCDCAs) as endogenous anti-inflammatory lipids. nih.govdntb.gov.uanih.gov These molecules are believed to possess chemopreventive properties by delaying or preventing the progression of inflammation-associated diseases. nih.govresearchgate.net Studies have noted that this compound is a member of this class of lipids. utexas.edu Furthermore, a derivative, this compound mono-tert-butyl ester, is also recognized for its anti-inflammatory effects. ukchemicalsuppliers.co.uk

The mechanism of these anti-inflammatory lipids may offer a therapeutic strategy for managing inflammatory disorders. dntb.gov.ua Research involving lipidomics analysis of human plasma has provided evidence that VLCDCAs are anti-inflammatory lipids. nih.govresearchgate.net For instance, a specific compound within this class, VLCDCA 28:4, has been observed at decreased levels in the plasma of patients with certain cancers, which are diseases often characterized by extensive inflammation. nih.gov This suggests that maintaining steady-state plasma levels of these anti-inflammatory lipids may be crucial for mitigating disease risk. nih.gov

Research FocusKey FindingsReferenced CompoundsCitations
VLCDCA Class CharacterizationVery-long-chain dicarboxylic acids (VLCDCAs) are identified as a class of endogenous anti-inflammatory lipids.VLCDCA (class) nih.govdntb.gov.uanih.gov
Chemopreventive PotentialThis class of lipids may possess chemopreventive properties, potentially delaying the progression of inflammatory diseases.VLCDCA (class) nih.govresearchgate.net
Biomarker ResearchDecreased plasma levels of a specific VLCDCA (28:4) were found in patients with several cancers associated with inflammation.VLCDCA 28:4 nih.gov
Derivative ActivityThe mono-tert-butyl ester derivative of this compound is noted to have an anti-inflammatory effect.This compound mono-tert-butyl ester ukchemicalsuppliers.co.uk

Antifungal Activities

Specific research detailing the direct antifungal properties of this compound is limited in the available scientific literature. While various fatty acids and organic acids have been studied for their effects against fungal pathogens, dedicated investigations to determine the minimum inhibitory concentration (MIC) or fungicidal activity of pure this compound against specific fungal strains are not prominently documented in the search results. researchgate.netnih.govswst.org

General studies on other fatty acids have shown that their antifungal activity can be dependent on factors like chain length and the degree of unsaturation. swst.org However, without direct studies, the specific efficacy and spectrum of activity for this compound remain uncharacterized.

Antiviral Activities

The direct antiviral activities of this compound have not been extensively documented in specific research studies. However, the broader class of fatty acids has been shown to possess activity against enveloped viruses. nih.gov The proposed mechanism for this antiviral action involves the disruption of the viral envelope, which can lead to leakage or even complete disintegration of the virus particle, thereby preventing its entry into host cells. nih.govplos.org

Furthermore, research has shown that the replication of many viruses, including coronaviruses, is dependent on the host cell's lipid metabolism pathways. gsu.edumdpi.com Viruses often manipulate host cell membranes to create specialized compartments for their replication. mdpi.com Therefore, targeting pathways like fatty acid synthesis is considered a viable strategy for developing broad-spectrum antiviral drugs. gsu.edu While this compound is a component of these metabolic landscapes, specific studies to confirm its ability to directly inhibit viral replication are not detailed in the available search results. One chemical supplier lists the compound in an antivirus category, but without published research findings to support this classification. ambeed.com

Advanced Analytical and Methodological Approaches in Tetracosanedioic Acid Research

High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

The coupling of liquid chromatography with mass spectrometry is a cornerstone for the analysis of fatty acids, offering unparalleled capabilities for separating and detecting specific molecules within intricate mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of dicarboxylic acids in biological samples such as plasma, serum, and cerebrospinal fluid. researchgate.net Due to the low abundance and often poor ionization of native DCAs, derivatization is a common strategy to enhance detection sensitivity.

Methodology and Findings:

A robust LC-MS/MS assay has been developed to quantify endogenous medium- and long-chain dicarboxylic acids in human plasma. nih.govresearchgate.net While this specific study focused on 1,14-tetradecanedioic acid (TDA) and 1,16-hexadecanedioic acid (HDA), the methodology is directly applicable to tetracosanedioic acid. The process involves an acid hydrolysis step to release fatty acids, followed by derivatization. nih.gov For very-long-chain fatty acids (VLCFAs), a common derivatization involves creating trimethyl-amino-ethyl (TMAE) iodide esters, which are then analyzed using UPLC-MS/MS in positive electrospray ionization mode. nih.gov

Quantitative analysis is typically performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. researchgate.netnih.gov The method is validated over a standard curve range, for example, from 2.5 to 1000 nM for TDA and HDA, using a surrogate matrix like analyte-free charcoal-stripped human plasma. nih.govresearchgate.net Isotope dilution, where deuterated standards are added to samples, is often used for precise quantification and to correct for matrix effects. This approach can achieve limits of detection (LOD) in the femtogram (fg) range, representing a significant increase in sensitivity over older methods.

Table 1: Representative LC-MS/MS Parameters for Long-Chain Dicarboxylic Acid Analysis
ParameterDescriptionSource
InstrumentationLiquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer nih.gov
Ionization ModePositive Electrospray Ionization (ESI+), following derivatization nih.gov
Scan TypeMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Sample PreparationAcid hydrolysis, extraction, and chemical derivatization (e.g., with DAABD-AE or to form TMAE esters) nih.govresearchgate.net
QuantificationIsotope dilution with deuterated internal standards; five-point calibration curve nih.gov
Linearity Range (Example)2.5–1000 nM (for C14 and C16 DCAs) nih.govresearchgate.net

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Metabolite Identification

LC-QTOF-MS is a premier technique for the identification of unknown metabolites in complex samples. bioanalysis-zone.comnih.gov Its high mass accuracy and resolution enable the determination of elemental compositions for detected ions, which is a critical first step in metabolite identification. bioanalysis-zone.com

Methodology and Findings:

For the analysis of dicarboxylic acids, reverse-phase liquid chromatography is typically employed to separate compounds based on their hydrophobicity. nih.govnih.gov The QTOF mass spectrometer, operated in full-scan mode, provides high-resolution mass spectra of eluting compounds. mdpi.com For this compound (C24H46O4), the expected deprotonated molecule [M-H]⁻ would have a specific, accurately measurable mass-to-charge ratio (m/z).

Metabolite identification is a multi-step process:

Accurate Mass Measurement: The high-resolution capability of QTOF-MS allows for the measurement of m/z values with errors in the low parts-per-million (ppm) range, which drastically narrows down the potential molecular formulas.

Isotopic Pattern Matching: The instrument can resolve the isotopic distribution of the ions, which is compared to the theoretical distribution for a proposed formula to increase confidence in the identification.

Tandem MS (MS/MS) Fragmentation: By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated. For a dicarboxylic acid, this might include neutral losses of water (H₂O) and carbon dioxide (CO₂). This experimental fragmentation spectrum is then compared against databases or theoretically predicted spectra to confirm the structure. nih.govsemanticscholar.org

In studies profiling diverse carboxylic acids, LC-QTOF-MS has been instrumental in identifying dozens of metabolites simultaneously, including various long-chain dicarboxylic acids. mdpi.commdpi.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry with Elevated Energy (UPLC-Q-TOF-MSE) for Comprehensive Metabolite Profiling

UPLC-Q-TOF-MSE is a data-independent acquisition (DIA) strategy that provides comprehensive metabolite profiling. nih.govresearchgate.net This technique allows for the simultaneous collection of both precursor ion and fragment ion data for all compounds in a sample, without the need for pre-selection of specific ions.

Methodology and Findings:

In an MSE experiment, the instrument rapidly alternates between low collision energy scans (to detect intact precursor ions) and high collision energy scans (to induce fragmentation and detect fragment ions). lcms.cz This creates a complete digital record of the sample's metabolome.

A UPLC-Q-TOF-MSE approach was used to identify chemical compounds in plant extracts, where a total of 166 metabolites, including 52 dicarboxylic fatty acids with carbon chain lengths from 7 to 25, were tentatively identified in a single analysis. mdpi.com This demonstrates the power of the technique for the untargeted discovery of compounds like this compound. The workflow combines UPLC for rapid, high-resolution separation with the comprehensive data acquisition of MSE. nih.govsemanticscholar.org The resulting datasets can be processed using advanced informatics to align precursor and fragment ions by retention time, enabling the identification of numerous metabolites in one analytical run. researchgate.net

This method is particularly valuable in lipidomics and metabolomics for discovering biomarkers and understanding metabolic pathways where long-chain dicarboxylic acids like this compound may play a role. researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While mass spectrometry excels at detection and identification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and analytical techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for definitive structural elucidation and purity validation, respectively. hyphadiscovery.comtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. hyphadiscovery.comethernet.edu.et It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. thieme-connect.de

Structural Insights:

For a saturated long-chain dicarboxylic acid like this compound, the NMR spectra are expected to show characteristic signals:

¹³C NMR: The carboxyl carbons (-COOH) exhibit a distinct signal in the downfield region of the spectrum, typically between 170 and 185 ppm. princeton.edu The methylene carbons (-CH₂-) of the long aliphatic chain would produce a series of overlapping signals in the aliphatic region (approx. 20-40 ppm).

¹H NMR: The acidic protons of the carboxyl groups are highly deshielded and appear far downfield, generally between 10 and 13 ppm. princeton.edu The protons on the carbons adjacent to the carboxyl groups (α-protons) would appear around 2.2-2.5 ppm. The bulk of the methylene protons in the middle of the long chain would create a large, complex signal around 1.2-1.6 ppm. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the linear structure and unambiguously assigning the signals, which is crucial for definitive structural elucidation. hyphadiscovery.comprinceton.edu

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupExpected Chemical Shift (ppm)Source
¹HCarboxyl (-COOH)10.0 - 13.0 princeton.edu
¹Hα-Methylene (-CH₂COOH)~2.2 - 2.5 libretexts.org
¹Hβ-Methylene (-CH₂CH₂COOH)~1.6 - 1.7 libretexts.org
¹HBulk Methylene (-(CH₂)₂₀-)~1.2 - 1.4 libretexts.org
¹³CCarboxyl (COOH)170 - 185 princeton.edu
¹³Cα-Methylene (-CH₂COOH)~34 libretexts.org
¹³CBulk Methylene (-(CH₂)₂₀-)~25 - 30 libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds. hplc.euaocs.org For long-chain fatty acids, reversed-phase HPLC is the most common method. aocs.orgcerealsgrains.org

Methodology and Findings:

A typical HPLC method for purity validation of a compound like this compound would involve a C18 column, which separates compounds based on their hydrophobicity. hplc.eugerli.com The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acid modifier (like acetic or phosphoric acid) to ensure sharp peaks for the carboxylic acid analytes. aocs.orgmjcce.org.mk

Detection is commonly performed using an ultraviolet (UV) detector. Since saturated fatty acids lack a strong chromophore, derivatization to form UV-active esters (e.g., phenacyl esters) can be employed for high-sensitivity detection. aocs.orgcerealsgrains.org Alternatively, detection at low wavelengths (205-210 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is possible for underivatized acids. hplc.eu

Purity is determined from the resulting chromatogram by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. A high-purity sample would show a single major peak with minimal or no impurity peaks. ptfarm.pl The method must be validated for parameters like linearity, precision, and accuracy to ensure the reliability of the purity assessment. mjcce.org.mk

In Vitro Cell-Based Assay Methodologies for Functional Analysis

In vitro cell-based assays serve as a fundamental tool for the initial functional analysis of this compound, offering insights into its cellular and molecular activities in a controlled environment. bioanalysis-zone.com These assays are instrumental in understanding the compound's mechanism of action, cytotoxicity, and its effects on various cellular processes. accelevirdx.com A variety of established cell lines can be employed, depending on the specific research question, to model different biological systems and disease states.

Commonly utilized in vitro assays for functional analysis include:

Cell Viability and Proliferation Assays: These assays, such as the MTT or ATP-based assays, are used to determine the effect of this compound on cell viability and growth. oncolines.com They provide crucial information on the compound's potential cytotoxic or cytostatic effects.

Apoptosis Assays: To investigate whether this compound induces programmed cell death, assays that measure caspase activity or the externalization of phosphatidylserine (e.g., Annexin V staining) are employed. oncolines.com

Anti-inflammatory Assays: The potential anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in cell models like lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Signal Transduction Assays: To understand the molecular pathways affected by this compound, researchers can utilize assays that measure changes in protein phosphorylation or the levels of second messengers like cAMP. oncolines.com

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and microarray analysis can reveal changes in gene expression profiles in response to this compound treatment, providing insights into the cellular pathways it modulates. oup.com

These cell-based assays are often high-throughput, allowing for the screening of various concentrations of this compound and the identification of dose-dependent effects. bioanalysis-zone.comnih.gov

Table 1: Overview of In Vitro Cell-Based Assays for this compound Research

Assay Type Principle Information Gained Example Application for this compound
Cell Viability (MTT/ATP) Measures metabolic activity as an indicator of cell viability. Determines cytotoxic or cytostatic effects. Assessing the impact of different concentrations on cancer cell lines.
Apoptosis (Caspase/Annexin V) Detects markers of programmed cell death. Elucidates if the compound induces apoptosis. Investigating the mechanism of cell death in response to treatment.
Anti-inflammatory (NO Assay) Quantifies the production of inflammatory mediators. Evaluates potential anti-inflammatory properties. Measuring the inhibition of nitric oxide in stimulated immune cells.
Signal Transduction (Phospho-assays) Measures changes in protein phosphorylation. Identifies affected cellular signaling pathways. Determining the effect on key kinases involved in a specific pathway.
Gene Expression (qPCR/Microarray) Quantifies changes in mRNA levels. Reveals alterations in gene expression profiles. Identifying genes and pathways regulated by the compound.

In Vivo Animal Model Studies for Metabolic and Therapeutic Investigations

While in vitro assays provide valuable initial data, in vivo animal models are indispensable for investigating the metabolic fate and therapeutic efficacy of this compound in a complex, whole-organism system. nih.govsemanticscholar.org These studies allow for the examination of pharmacokinetic and pharmacodynamic properties, as well as the assessment of systemic effects and potential toxicities that cannot be fully recapitulated in cell culture. rsc.org

The selection of an appropriate animal model is crucial and depends on the specific research objectives. Common models include rodents (mice and rats) due to their well-characterized genetics and physiology, as well as larger animals like rabbits or pigs for certain studies. mdpi.comlongdom.orgmdpi.com Chemically induced models of disease, such as the use of alloxan or streptozotocin to induce diabetes, can be employed to evaluate the therapeutic potential of this compound in specific pathological conditions. longdom.orgmdpi.com

Key aspects investigated in in vivo studies include:

Metabolic Fate and Distribution: Animal models are used to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves analyzing its presence and the formation of metabolites in various tissues and biological fluids. nih.gov

Therapeutic Efficacy: In disease models, the ability of this compound to ameliorate disease symptoms or progression is evaluated. For instance, its effect on hepatic steatosis or its role in ketogenic conditions can be investigated. nih.gov

Physiological and Biochemical Effects: Researchers can assess the impact of this compound on a wide range of physiological parameters, such as blood glucose levels, lipid profiles, and markers of inflammation. nih.gov

Ex vivo models, which utilize tissues or organs from sacrificed animals, can also provide a bridge between in vitro and in vivo studies, allowing for more controlled experiments on intact biological systems. mdpi.com

Table 2: Applications of In Vivo Animal Models in this compound Research

Research Area Animal Model Key Parameters Measured Potential Insights
Metabolism Rodent (Mouse/Rat) Tissue and plasma levels of this compound and its metabolites Understanding of absorption, distribution, and metabolic pathways.
Therapeutic Efficacy Disease-specific models (e.g., diabetic mice) Disease markers, physiological and behavioral changes Evaluation of the compound's potential as a therapeutic agent.
Pharmacokinetics Various models (e.g., rabbit, pig) Half-life, clearance rate, bioavailability Determining the pharmacokinetic profile of the compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have emerged as powerful tools to complement experimental research, providing detailed mechanistic insights into the behavior of this compound at the atomic level. These in silico approaches can predict and rationalize the interactions of this compound with biological macromolecules, guiding further experimental investigations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is invaluable for identifying potential protein targets of this compound and for understanding the specific molecular interactions that govern this binding. researchgate.netresearchgate.net

The process of molecular docking involves:

Preparation of Receptor and Ligand Structures: Three-dimensional structures of the target protein and this compound are prepared. The protein structure is often obtained from databases like the Protein Data Bank (PDB), while the ligand structure can be generated using molecular modeling software.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the binding site of the protein, generating a series of possible binding poses.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Molecular docking can help to hypothesize the mechanism of action of this compound by identifying its potential molecular targets and the nature of their interaction. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of the this compound-protein complex over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein and how they influence the binding process. nih.govresearchgate.net

In an MD simulation:

The system, consisting of the protein-ligand complex surrounded by solvent molecules, is subjected to Newton's equations of motion.

The trajectory of each atom is calculated over a period of time, providing a detailed movie of the molecular motions.

Analysis of the trajectory can reveal important information about the stability of the binding, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. mit.edu

MD simulations are particularly useful for assessing the stability of the interactions predicted by molecular docking and for understanding how the dynamic nature of the protein can affect ligand binding. mdpi.com The flexibility of long-chain fatty acids like this compound can be analyzed to understand how their conformational freedom impacts their biological activity. nih.gov

Quantitative Metabolomics and Lipidomics Methodologies

Quantitative metabolomics and lipidomics are powerful analytical approaches used to measure the levels of a wide range of small molecules (metabolites) and lipids in biological samples. nih.gov These methodologies are essential for understanding the metabolic context of this compound, including its biosynthesis, degradation, and its impact on other metabolic pathways. nih.gov

The typical workflow for quantitative metabolomics and lipidomics includes:

Sample Preparation: Extraction of metabolites and lipids from biological samples such as plasma, tissues, or cells.

Analytical Measurement: The extracted molecules are separated and detected using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com These methods offer high sensitivity and selectivity for the quantification of a diverse range of compounds.

Data Processing and Analysis: The raw analytical data is processed to identify and quantify the individual metabolites and lipids. nih.gov

These techniques can be targeted, focusing on the quantification of specific molecules like this compound and its known metabolites, or untargeted, providing a comprehensive profile of all detectable metabolites and lipids in a sample. youtube.com This allows researchers to not only measure the levels of this compound but also to identify novel biomarkers and metabolic pathways affected by its presence.

Advanced Statistical Analysis for Complex Biological Data

The large and complex datasets generated from high-throughput methodologies like metabolomics, lipidomics, and gene expression analysis require advanced statistical and bioinformatic tools for meaningful interpretation. nih.govnih.gov These analytical approaches are crucial for identifying significant changes, uncovering hidden patterns, and building predictive models.

Key statistical and bioinformatic methods include:

Pathway and Network Analysis: Bioinformatics tools are used to map the identified metabolites or genes onto known biological pathways and networks. dovetailbiopartners.com This helps to understand the functional implications of the observed changes and to generate hypotheses about the mechanisms of action of this compound. bio.tools

Machine Learning Algorithms: Supervised and unsupervised machine learning methods can be applied to build predictive models, for example, to classify samples based on their metabolic profiles or to identify potential biomarkers.

The integration of data from different "omics" platforms (e.g., genomics, transcriptomics, and metabolomics) through systems biology approaches provides a more holistic understanding of the biological effects of this compound. nih.gov

Application of Mixed-Effects Models for Clustered Observations

Fixed effects represent factors that are of primary interest to the researcher and are considered to be constant across the population. In the context of this compound studies, these could include different treatment groups, dosage levels, or experimental conditions.

Random effects , on the other hand, account for the variability between different clusters or subjects. ed.ac.uk By modeling this variability, mixed-effects models can effectively handle the non-independence of clustered data and provide more accurate estimates of the fixed effects. For example, in a longitudinal study measuring this compound levels in response to a dietary intervention, a mixed-effects model would account for the fact that repeated measurements from the same individual are likely to be more similar than measurements from different individuals.

The general form of a mixed-effects model can be expressed as:

Y = Xβ + Zu + ε

Where:

Y is the vector of observed this compound levels.

X is the design matrix for the fixed effects.

β is the vector of fixed-effects coefficients.

Z is the design matrix for the random effects.

u is the vector of random effects.

ε is the vector of residual errors.

The application of mixed-effects models allows researchers to investigate the impact of specific factors on this compound levels while appropriately accounting for the inherent structure of their data.

Table 1: Hypothetical Research Findings on this compound Levels Using a Mixed-Effects Model

Fixed EffectCoefficient EstimateStandard Errorp-value
Intercept15.21.8<0.001
Treatment Group A5.72.10.007
Treatment Group B-2.32.00.250
Time (per hour)0.80.30.009

This interactive table presents hypothetical data from a study on this compound, illustrating how a mixed-effects model might be used to analyze the effects of different treatments over time.

Interpretation of Intraclass Correlation Coefficients (ICC)

The Intraclass Correlation Coefficient (ICC) is a descriptive statistic that quantifies the degree of similarity of measurements within the same group or cluster. wikipedia.orgstatisticshowto.com In the context of this compound research, the ICC is a crucial metric for assessing the reliability and reproducibility of measurements. nih.govtandfonline.com It can be conceptualized as the proportion of the total variance that is attributable to the variation between clusters.

An ICC value ranges from 0 to 1. statisticshowto.com

An ICC close to 1 indicates high similarity within clusters. For instance, if repeated measurements of this compound from the same individual show very little variation, the ICC would be high. statisticshowto.com

An ICC close to 0 suggests that the values within a cluster are not any more similar than values from different clusters. statisticshowto.com

The interpretation of ICC values is often guided by established conventions:

Poor reliability: < 0.5

Moderate reliability: 0.5 - 0.75

Good reliability: 0.75 - 0.9

Excellent reliability: > 0.9 nih.gov

In a study analyzing this compound levels across different batches of a chemical synthesis, a high ICC would suggest that the measurements within each batch are consistent, but there may be significant variability between batches. Conversely, a low ICC might indicate poor measurement consistency even within the same batch. Understanding the ICC is essential for evaluating the quality of experimental data and ensuring the robustness of the findings.

Table 2: Interpretation of Intraclass Correlation Coefficients (ICC) in this compound Research

ICC ValueInterpretationImplication for Research
0.92Excellent reliabilityHigh confidence in the consistency of measurements within a group.
0.85Good reliabilityThe measurement method is reliable for distinguishing between groups.
0.65Moderate reliabilityThe measurement has some consistency, but with notable within-group variability.
0.40Poor reliabilityThe measurement is not consistent within groups; results should be interpreted with caution.

This interactive table provides a guide to interpreting ICC values in the context of this compound research, helping to assess the reliability of experimental measurements.

Adjustment for Multiple Comparisons in Experimental Design

In many experimental studies involving this compound, researchers may conduct multiple statistical tests simultaneously. For example, they might compare the effects of several different treatments against a control, or analyze the levels of multiple dicarboxylic acids at once. Performing multiple comparisons increases the probability of committing a Type I error, which is the incorrect rejection of a true null hypothesis (a "false positive"). statsig.comwikipedia.org

To mitigate this inflated risk of false positives, it is essential to apply adjustments for multiple comparisons. nih.govcornell.edu These methods modify the statistical significance threshold to account for the number of tests being performed. Some commonly used methods include:

Bonferroni Correction: This is a simple and conservative method that adjusts the significance level (α) by dividing it by the number of comparisons (m). The new significance level becomes α/m. statsig.com

Holm-Bonferroni Method: A step-down procedure that is more powerful than the standard Bonferroni correction. nih.gov

Benjamini-Hochberg (BH) Procedure: This method controls the False Discovery Rate (FDR), which is the expected proportion of false positives among all rejected hypotheses. It is generally less conservative than methods that control the family-wise error rate (FWER), like the Bonferroni correction. nih.govkoreamed.org

The choice of which correction method to use depends on the specific research question and the trade-off between the risk of Type I and Type II errors (failing to detect a true effect). In exploratory studies, controlling the FDR might be more appropriate, while in confirmatory studies where false positives are highly undesirable, controlling the FWER may be preferred. wikipedia.org Failure to adjust for multiple comparisons can lead to spurious findings and misinterpretation of the biological or chemical significance of this compound in a given context.

Table 3: Comparison of p-value Adjustments for Multiple Comparisons

Raw p-valueBonferroni Adjusted p-value (for 5 tests)Benjamini-Hochberg Adjusted p-value (for 5 tests)
0.0080.0400.020
0.0210.1050.026
0.0450.2250.030
0.0730.3650.037
0.1500.7500.060

This interactive table demonstrates how different adjustment methods for multiple comparisons can alter the significance of p-values in a hypothetical study on this compound.

Derivatives and Structural Modifications of Tetracosanedioic Acid for Research Applications

Synthesis and Characterization of Esters and Amides for Functional Diversification

The conversion of tetracosanedioic acid into its corresponding esters and amides is a fundamental strategy for functional diversification. These reactions transform the terminal carboxylic acid groups into less polar ester or amide linkages, which can significantly alter the molecule's properties and introduce new functionalities.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to synthesize a variety of dialkyl esters of this compound. youtube.comyoutube.com The choice of alcohol dictates the nature of the resulting ester, allowing for the introduction of different alkyl chains or functional groups. For instance, reaction with short-chain alcohols like methanol (B129727) or ethanol (B145695) yields simple diesters, while reaction with longer-chain or functionalized alcohols can produce more complex molecules with tailored properties. The synthesis of esters can also be achieved through reaction with alkyl halides after conversion of the carboxylic acid to its carboxylate salt.

Similarly, amidation of this compound can be accomplished by reacting it with amines. libretexts.org Direct condensation with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride, which then readily reacts with an amine to form the corresponding diamide (B1670390). chemguide.co.ukyoutube.com This approach allows for the incorporation of a wide range of primary and secondary amines, leading to the synthesis of N-substituted amides with diverse functionalities. The properties of the resulting amides, such as their melting point, solubility, and hydrogen-bonding capabilities, are highly dependent on the structure of the amine used.

The characterization of these ester and amide derivatives typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic ester or amide carbonyl stretching frequencies. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, allowing for the confirmation of the covalent linkages and the identification of the incorporated alcohol or amine moieties. Mass spectrometry is employed to determine the molecular weight of the synthesized derivatives.

Derivative TypeGeneral Synthesis MethodKey ReactantsCharacterization Techniques
Diester Fischer-Speier EsterificationThis compound, Alcohol, Acid catalystIR, NMR, Mass Spectrometry
Diamide Acyl Chloride PathwayThis compound, Thionyl chloride, AmineIR, NMR, Mass Spectrometry

Exploration as a Building Block in Advanced Polymeric Materials Research

The difunctional nature of this compound makes it a valuable monomer for the synthesis of polyesters and polyamides through step-growth polymerization. youtube.comyoutube.com The long aliphatic chain of this compound imparts flexibility and hydrophobicity to the resulting polymer backbone, which can be advantageous for creating materials with specific thermal and mechanical properties.

In polyester (B1180765) synthesis, this compound is polycondensed with a diol. youtube.comnih.gov The reaction, typically carried out at elevated temperatures and under vacuum to remove the water byproduct, results in the formation of long polyester chains with repeating ester linkages. The properties of the resulting polyester, such as its melting point, glass transition temperature, and crystallinity, can be tailored by varying the length and structure of the diol comonomer. For instance, using a long-chain diol would result in a more flexible and lower-melting-point polyester compared to using a short-chain diol. Research on polyesters derived from similar long-chain dicarboxylic acids like tetradecanedioic acid has shown that the resulting materials can exhibit properties comparable to polyethylene, making them promising bio-based alternatives for various applications. researchgate.net

In the realm of polyamides, this compound can be reacted with a diamine to produce long-chain nylons. youtube.com The polycondensation reaction forms robust amide bonds, leading to polymers with potentially high thermal stability and mechanical strength, characteristic of polyamides. Studies on polyamides synthesized from other long-chain dicarboxylic acids, such as octadecanedioic acid, have demonstrated that the length of the diamine and the dicarboxylic acid significantly influences the crystalline structure and thermal properties of the resulting nylon. researchgate.net The incorporation of the long C24 chain from this compound would be expected to produce polyamides with unique properties, such as increased flexibility and lower moisture absorption compared to shorter-chain nylons.

The development of advanced polymeric materials from this compound is an active area of research, driven by the demand for new polymers with tailored properties for specialized applications, including engineering plastics and biomedical devices. purpatents.com

Polymer TypeComonomerKey Features of Resulting PolymerPotential Research Applications
Polyester DiolFlexible, Hydrophobic, Potentially BiodegradableBio-based plastics, Elastomers, Drug delivery systems
Polyamide DiamineHigh thermal stability, Mechanical strength, Low moisture absorptionHigh-performance fibers, Engineering plastics, Coatings

Development of Amphiphilic Surfactants for Biotechnological and Analytical Probes

The inherent structure of this compound, with a long hydrophobic hydrocarbon chain and two terminal hydrophilic carboxylic acid groups, makes it an excellent candidate for the development of bolaamphiphilic surfactants. nih.gov Bolaamphiphiles are molecules with hydrophilic groups at both ends of a hydrophobic spacer. This unique architecture allows them to form diverse self-assembled structures in solution, such as monolayers, vesicles, and nanotubes, which are of great interest for various biotechnological and analytical applications.

These tailored surfactants can be investigated for their potential as:

Drug Delivery Vehicles: The self-assembled vesicles (liposomes or polymersomes) formed from this compound-based bolaamphiphiles could encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites.

Biomembrane Models: The ability of bolaamphiphiles to span a lipid bilayer makes them useful components in model membrane systems for studying membrane protein function and transport processes.

Analytical Probes: By incorporating fluorescent or electroactive groups into the structure of this compound derivatives, they can be developed as sensitive probes for detecting specific analytes or for imaging biological systems. The long alkyl chain can facilitate interaction with lipid-rich environments, while the reporter group provides a detectable signal.

The synthesis and characterization of these novel surfactants, along with the investigation of their self-assembly properties and interactions with biological systems, are key areas of ongoing research.

Investigation of Bioactive Conjugates and Modified Analogues

The modification of this compound to create bioactive conjugates and analogues is a promising avenue for pharmaceutical and biomedical research. By covalently linking this compound to known bioactive molecules, it is possible to create new chemical entities with improved properties. nih.gov

For instance, the long hydrocarbon chain of this compound can act as a lipophilic carrier to enhance the delivery of polar drugs across biological membranes. Conjugation of a therapeutic agent to this compound can increase its lipophilicity, potentially leading to improved oral bioavailability and better tissue penetration. Furthermore, such conjugates may exhibit altered pharmacokinetic profiles, leading to sustained release and prolonged therapeutic effects.

The synthesis of these conjugates often involves the formation of ester or amide linkages between one of the carboxylic acid groups of this compound and a suitable functional group on the bioactive molecule (e.g., a hydroxyl or amino group). researchgate.net This approach allows for the creation of prodrugs that are inactive until the linker is cleaved in vivo, releasing the active drug at the target site.

Research in this area focuses on:

Design and Synthesis: The rational design and chemical synthesis of novel conjugates of this compound with various bioactive compounds, such as anticancer agents, anti-inflammatory drugs, and antimicrobial agents.

Structure-Activity Relationship (SAR) Studies: The systematic investigation of how modifications to the structure of the this compound backbone or the linker affect the biological activity of the conjugate.

In Vitro and In Vivo Evaluation: The assessment of the efficacy, and pharmacokinetic properties of the synthesized conjugates in relevant biological models.

Future Directions and Emerging Research Avenues in Tetracosanedioic Acid Studies

The study of very-long-chain dicarboxylic acids (VLCDCAs), including tetracosanedioic acid, is entering a new phase of detailed molecular investigation. While foundational knowledge has been established, the complexity of its biological roles necessitates the adoption of advanced technologies and integrated research strategies. The future of this compound research lies in a multi-pronged approach that combines systems-level biology, advanced structural analysis, targeted therapeutic development, sustainable production methods, and ecological exploration. These emerging avenues are poised to unravel the intricate mechanisms governing its function and unlock its full potential in medicine and biotechnology.

Q & A

Q. What are the established synthetic routes for tetracosanedioic acid, and how do reaction conditions influence yield and purity?

this compound (C24H46O4) is typically synthesized via oxidative cleavage of unsaturated fatty acids or elongation of shorter diacids using malonic ester synthesis. Key variables include catalyst selection (e.g., palladium for oxidation), solvent polarity, and temperature control to avoid side reactions like decarboxylation. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios . Purity is validated using HPLC (≥98% purity threshold) and NMR to confirm the absence of esterification byproducts .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., IR, NMR) for this compound?

Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. For example, carbonyl stretching frequencies in IR may vary due to hydrogen bonding in polar solvents. Cross-referencing with the NIST Chemistry WebBook’s spectral database (Entry 1472-91-9) ensures consistency . Researchers should replicate analyses under standardized conditions (e.g., DMSO-d6 for NMR) and report deviations in peak splitting patterns caused by conformational flexibility in the C22 alkyl chain .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s biological activity in lipid membrane models?

Use Langmuir-Blodgett troughs to measure changes in membrane fluidity via surface pressure-area isotherms. Incorporate this compound into phospholipid vesicles (e.g., DPPC) at varying molar ratios (1–10 mol%) and assess permeability using fluorescent probes (e.g., calcein leakage assays). Controls must include blank vesicles and shorter-chain diacids (e.g., C18) to isolate chain-length effects. Statistical analysis should employ ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Q. How can in-silico modeling address contradictions in this compound’s solubility and aggregation behavior?

Molecular dynamics (MD) simulations (e.g., GROMACS) can model micelle formation in aqueous solutions by calculating critical micelle concentration (CMC) and Gibbs free energy. Compare results with experimental data from dynamic light scattering (DLS). Discrepancies may arise from force field limitations; validate using ab initio calculations (e.g., DFT) for charge distribution on carboxylate groups .

Methodological and Analytical Challenges

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs): reaction time, pH, and purification method (e.g., recrystallization vs. column chromatography).
  • Use design-of-experiments (DoE) software (e.g., Minitab) to identify interactions between variables.
  • Characterize batches via GC-MS for trace solvents and differential scanning calorimetry (DSC) to confirm melting point consistency (reported range: 98–102°C) .

Q. How should researchers interpret conflicting data on this compound’s role in metabolic pathways?

Contradictions may stem from model organism differences (e.g., yeast vs. mammalian cells) or assay sensitivity. Conduct dose-response studies (0.1–100 µM) in hepatocyte cultures and measure β-oxidation rates via radiolabeled [1-¹⁴C]this compound. Pair with RNA-seq to identify upregulated genes (e.g., ACSL1 for fatty acid activation). Use systematic reviews (PRISMA guidelines) to contextualize findings within existing literature .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing clustered data in this compound toxicity studies?

For clustered observations (e.g., repeated measurements across cell lines), apply mixed-effects models to account for intra-cluster correlation. Use R packages (lme4) or SAS PROC MIXED. Report intraclass correlation coefficients (ICC) and adjust p-values for multiple comparisons (e.g., Bonferroni correction). Include raw data in supplementary materials to enable meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.